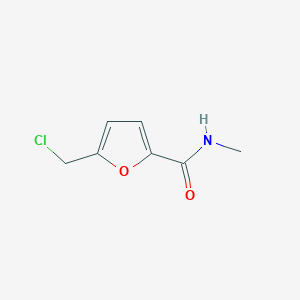
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid
Vue d'ensemble
Description
“3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid” is a chemical compound. It contains a methoxybenzenesulfonyl group and a methylpropanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Horner–Wadsworth–Emmons reaction or aza-Michael addition .
Molecular Structure Analysis
The molecular structure of this compound would likely include a methoxybenzenesulfonyl group attached to a methylpropanoic acid group .
Applications De Recherche Scientifique
Synthesis and Characterization
Dye Intermediates and Sulfonamide Linking Groups : A study demonstrates the preparation of dye intermediates utilizing sulfonamide groups, which includes derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid. These intermediates were synthesized with high yields and characterized using spectroscopic techniques (Bo, 2007).
Intermediate in Cardiotonic Drug Synthesis : The compound is used in the synthesis of Sulmazole and Isomazole, cardiotonic drugs. This paper presents two alternative approaches for synthesizing a related compound, highlighting its importance in pharmaceutical chemistry (Lomov, 2019).
Peptide Synthesis : Protecting groups for tryptophan in peptide synthesis were explored, and derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid were investigated for their stability and ease of removal, enhancing the synthesis process (Fukuda et al., 1982).
Catalysis and Organic Reactions
Sulfonated Schiff Base Copper(II) Complexes : This study utilized derivatives of the compound as catalysts in alcohol oxidation, demonstrating their efficiency and selectivity in organic synthesis (Hazra et al., 2015).
Reactions in Organic Chemistry : The compound has been used to explore various organic reactions, demonstrating its versatility in synthesizing complex organic molecules (Conde-Frieboes & Hoppe, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target matrix metalloproteinase-9 .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in transmetalation, a process where a metal atom is transferred from one ligand to another .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Action Environment
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUUKBWVCSLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)